N-Methoxy-N,2-dimethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBISJCEBDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462942 | |
| Record name | N-Methoxy-N,2-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130250-61-2 | |
| Record name | N-Methoxy-N,2-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N,2-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Research Landscape and Significance of N Methoxy N,2 Dimethylbenzamide
N-Methoxy-N,2-dimethylbenzamide is a compound of interest primarily as a synthetic intermediate. Its chemical identity is confirmed by its CAS number 130250-61-2 and molecular formula C₁₀H₁₃NO₂ acmec.com.cnachemblock.comlookchem.com.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 130250-61-2 acmec.com.cnachemblock.com |
| Molecular Formula | C₁₀H₁₃NO₂ acmec.com.cnachemblock.com |
| Molecular Weight | 179.22 g/mol acmec.com.cnachemblock.com |
| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |
| Boiling Point | 316.6 ± 21.0 °C at 760 mmHg chemsrc.com |
| IUPAC Name | this compound achemblock.com |
This compound belongs to the broad class of N,N-disubstituted benzamides. These are derivatives of benzoic acid where the amide nitrogen is bonded to two substituents. This class of compounds is significant in various areas of chemistry, including medicinal chemistry and materials science nih.govnih.govnih.gov. The nature of the substituents on the nitrogen atom dramatically influences the chemical reactivity and physical properties of the amide.
In the case of this compound, the presence of both a methoxy (B1213986) and a methyl group on the nitrogen atom defines its specific reactivity, placing it within the well-known category of Weinreb amides. Unlike many other N,N-disubstituted amides, which can be relatively inert to nucleophilic attack, Weinreb amides are specifically designed as effective acylating agents researchgate.netorientjchem.org. The general structure of N,N-disubstituted benzamides has been explored for applications such as hydrotropic agents to improve the solubility of poorly soluble drugs and as precursors in the synthesis of complex molecules sigmaaldrich.com. The substitution pattern on the benzene (B151609) ring also plays a crucial role in the molecule's properties and reactivity nih.gov. The 2-methyl (ortho-methyl) group in this compound can introduce steric effects that influence the conformation and reactivity of the amide group.
The significance of this compound is intrinsically linked to the development of the Weinreb ketone synthesis. In 1981, Steven M. Weinreb and Steven Nahm reported a novel method for synthesizing ketones from carboxylic acid derivatives that avoids the common problem of over-addition by organometallic reagents. wikipedia.org This method introduced the use of N-methoxy-N-methylamides, now universally known as Weinreb amides. researchgate.netorientjchem.orgwikipedia.org
The key to the Weinreb amide's utility is its reaction with organolithium or Grignard reagents. The nucleophilic addition to the amide carbonyl group forms a stable, five-membered chelated tetrahedral intermediate. orientjchem.orgorientjchem.org This intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of tertiary alcohols, a frequent side product in reactions with other acylating agents like acid chlorides or esters. wikipedia.org
The synthesis of Weinreb amides, including this compound, is typically straightforward. The most common method involves the reaction of a carboxylic acid chloride (like 2-methylbenzoyl chloride) with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org Numerous alternative methods have since been developed to form Weinreb amides from carboxylic acids using various coupling reagents, making this a versatile and accessible functional group for synthetic chemists. orientjchem.orgorientjchem.org
Current research continues to leverage the unique properties of Weinreb amides, including structures related to this compound. A significant trend is their use as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.govacs.org The amide functionality can coordinate to a metal catalyst, directing the functionalization to a specific, often ortho, C-H bond on the aromatic ring. While the Weinreb amide is considered a weakly coordinating group, recent studies have shown its effectiveness in iridium-catalyzed ortho-iodination reactions. acs.org This provides a direct route to introduce a handle for further synthetic transformations.
Furthermore, the versatility of the Weinreb amide continues to be exploited in the synthesis of complex molecules and in the development of new synthetic methodologies. researchgate.netnumberanalytics.com Research is ongoing in areas such as asymmetric synthesis to create chiral centers with high selectivity and in green chemistry to develop more environmentally friendly reactions. numberanalytics.com The stability and predictable reactivity of the Weinreb amide make it a valuable tool in multi-step syntheses, where functional group tolerance and high yields are paramount. For instance, substituted benzamides are being synthesized and evaluated for a range of biological activities, highlighting the importance of these scaffolds in drug discovery. nih.govnih.govresearchgate.net The development of one-pot procedures and the use of novel catalysts for Weinreb amide synthesis and subsequent transformations remain active areas of investigation. researchgate.net
Synthetic Methodologies for N Methoxy N,2 Dimethylbenzamide and Its Derivatives
Direct Synthesis Approaches for N-Methoxy-N,2-dimethylbenzamide
The direct synthesis of this compound, also known as a Weinreb-Nahm amide, typically involves the coupling of a 2-methylbenzoic acid derivative with N,O-dimethylhydroxylamine. wikipedia.orgnumberanalytics.com This transformation can be achieved through several reliable methods.
Phosphoryl Chloride (POCl₃)-Mediated Amidation from Carboxylic Acids
Phosphoryl chloride (POCl₃) is a powerful reagent for the deoxygenative-chlorination and dehydration of various organic compounds, including the conversion of amides to nitriles or the cyclization of benzoic acids. nih.govrsc.orgchemistrysteps.com In the context of Weinreb amide synthesis, POCl₃ can be used to activate carboxylic acids for amidation. The reaction proceeds by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. This method provides a direct route from the carboxylic acid to the desired amide.
Reactions with Acid Chlorides and N,O-Dimethylhydroxylamine Hydrochloride
A highly common and efficient method for preparing Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgnumberanalytics.comacs.org This method, a cornerstone of the Weinreb ketone synthesis, involves the acylation of the hydroxylamine (B1172632) derivative. wikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride generated during the reaction. acs.org This approach is widely favored due to its high yields and the ease of handling the commercially available hydrochloride salt of N,O-dimethylhydroxylamine. wikipedia.orgwikipedia.org
Table 1: Comparison of Direct Synthesis Methods
| Method | Starting Material | Key Reagent(s) | Typical Conditions | Advantages |
|---|---|---|---|---|
| POCl₃-Mediated Amidation | 2-Methylbenzoic acid | POCl₃, N,O-dimethylhydroxylamine | Anhydrous aprotic solvent | Direct conversion from carboxylic acid. nih.gov |
Synthesis of Substituted N-Methoxy-N-methylbenzamide Derivatives
The functionalization of the benzamide (B126) core allows for the creation of a diverse library of derivatives. Several strategies have been developed to introduce substituents onto the aromatic ring.
Directed Ortho-Metalation (DoM) Strategies for Benzamide Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The amide group of N-methoxy-N-methylbenzamides serves as an effective DMG. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce substituents specifically at the position ortho to the amide group. wikipedia.orgharvard.edu This method offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution. wikipedia.org
Table 2: Examples of Electrophiles Used in DoM of Benzamides
| Electrophile | Resulting Functional Group |
|---|---|
| Alkyl Halides | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon Dioxide | Carboxylic Acid |
| Disulfides | Thioether |
Halogenation Reactions for Halogenated N-Methoxy-N-methylbenzamide Derivatives
Halogenated organic compounds are versatile synthetic intermediates. nih.gov The introduction of halogens onto the aromatic ring of N-methoxy-N-methylbenzamides can be achieved through electrophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com For less reactive benzene (B151609) derivatives, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to activate the halogen (e.g., Cl₂, Br₂), making it a more potent electrophile. wikipedia.orgmasterorganicchemistry.com More recently, palladium-catalyzed C-H halogenation reactions have been developed, using N-halosuccinimides (NXS) as the halogen source, which can provide high ortho-selectivity due to the directing effect of the Weinreb amide group. nih.gov
Copper-Catalyzed Formation of N,N-Dimethylbenzamide from Nitriles and N,N-Dimethylformamide
Recent advancements in catalysis have opened new pathways for amide synthesis. One such method is the copper-catalyzed amidation of nitriles. nih.govthieme-connect.com A specific protocol has been developed for the synthesis of N,N-dimethylbenzamides from benzonitriles and N,N-dimethylformamide (DMF). nih.govrsc.org This reaction, catalyzed by Cu₂O with 1,10-phenanthroline (B135089) as a ligand under an oxygen atmosphere, allows for the formation of a variety of N,N-dimethylbenzamides in good yields. nih.govrsc.org While this method directly produces N,N-dimethylbenzamides rather than N-methoxy-N-methylbenzamides, it represents an important copper-catalyzed approach to forming benzamide structures from nitriles. nih.govnih.govrsc.orgresearchgate.net
Oxidative Amidation Pathways
Oxidative amidation has emerged as a powerful and direct method for constructing amide bonds, bypassing the need for pre-activated carboxylic acid derivatives like acid chlorides. researchgate.net This approach typically involves the reaction of an aldehyde with an amine in the presence of an oxidant and a catalyst. For the synthesis of this compound, this would entail the coupling of 2-methylbenzaldehyde (B42018) with N,O-dimethylhydroxylamine.
Various catalytic systems have been developed to facilitate this transformation, offering pathways that are often more atom-economical and milder than traditional methods. organic-chemistry.org These reactions proceed by generating an active intermediate from the aldehyde, which is then trapped by the amine nucleophile.
Research has identified several effective catalysts and oxidants for the oxidative amidation of aldehydes:
Copper Catalysis: Inexpensive copper salts, such as copper sulfate (B86663) or copper(I) oxide, can effectively catalyze the amidation of aldehydes using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. This method is operationally simple and tolerates a range of functional groups. organic-chemistry.org
Metal-Free Photocatalysis: Visible-light photocatalysis offers a green alternative, using catalysts like phenazine (B1670421) ethosulfate with air as the terminal oxidant. organic-chemistry.org This approach operates at ambient temperature, enhancing its sustainability profile. organic-chemistry.org Another photocatalytic method uses Ru(bpy)₃Cl₂ to first convert the aldehyde to an acid chloride intermediate in situ, which then reacts with the amine. organic-chemistry.org
Nickel-Photoredox Catalysis: A dual catalytic system using nickel and a photoredox catalyst can achieve the direct amidation of aldehydes with nitroarenes, where the nitro group is reduced in situ to the amine nitrogen source. organic-chemistry.org
The table below summarizes various research findings on catalytic oxidative amidation applicable to the synthesis of benzamides from benzaldehydes.
| Catalyst System | Oxidant | Key Features | Source |
|---|---|---|---|
| Copper Sulfate (CuSO₄) or Copper(I) Oxide (Cu₂O) | tert-Butyl Hydroperoxide (TBHP) | Inexpensive catalyst, straightforward procedure, accommodates chiral amines without significant racemization. | organic-chemistry.org |
| Phenazine Ethosulfate (Visible-Light Photocatalyst) | Air | Metal-free, uses ambient air as the oxidant, proceeds at room temperature, economical and green. | organic-chemistry.org |
| Ru(bpy)₃Cl₂ (Visible-Light Photocatalyst) | tert-Butyl Hydroperoxide (TBHP) / N-Chlorosuccinimide (NCS) | Forms an acid chloride in situ which then undergoes amidation. | organic-chemistry.org |
| Nickel / Photoredox Dual Catalysis | None (uses nitroarene as oxidant/reactant) | Directly couples aldehydes with nitroarenes under mild conditions without an external oxidant. | organic-chemistry.org |
| Iron(II) Chloride / Pyridine | PhI=NTs or PhI=NNs | Utilizes imidoiodinanes as the nitrogen source, proceeds at room temperature with high chemoselectivity. | organic-chemistry.org |
Stereoselective and Chemoselective Synthetic Considerations
The synthesis of complex molecules containing the this compound moiety requires precise control over stereochemistry and chemoselectivity.
Chemoselectivity: A primary advantage of N-methoxy-N-methylamides (Weinreb amides) like this compound is their inherent chemoselectivity towards strong nucleophiles. When reacting with organolithium or Grignard reagents, the reaction halts at the ketone stage due to the formation of a stable, metal-chelated tetrahedral intermediate. wisc.edu This intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup, thus preventing the common problem of over-addition to form a tertiary alcohol. wisc.edu This feature makes Weinreb amides superior acylating agents compared to more reactive derivatives like acid chlorides or esters. wisc.eduresearchgate.net
Furthermore, the N-methoxy group can act as a blocking group to direct the outcome of reactions. In studies on the cyclization of N-hydroxy-N-(2-oxoalkyl)amides, methylation to form the corresponding N-methoxy amide was shown to prevent radical oxidative cyclization pathways. chemicalpapers.comresearchgate.net Instead, the N-methoxy amide derivative proceeds through a different mechanism, leading to the formation of products like 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one under specific basic conditions. chemicalpapers.comresearchgate.net This demonstrates the crucial role of the methoxy (B1213986) group in controlling reaction pathways and achieving chemoselectivity.
Stereoselectivity: While the core structure of this compound is achiral, stereoselective synthesis becomes critical when substituents on the aromatic ring or modifications of the amide itself introduce chirality. Achieving stereoselectivity in such derivatives often relies on established methodologies:
Chiral Starting Materials: Employing enantiomerically pure starting materials, such as a chiral carboxylic acid, is a direct approach. The conversion to the Weinreb amide using coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide has been shown to proceed without racemization. researchgate.net
Asymmetric Catalysis: For reactions creating new stereocenters, asymmetric catalysts can be employed. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis, such as asymmetric hydrogenation or alkylation on a derivative, would apply.
Auxiliary-Based Methods: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
An improved route for the stereoselective synthesis of (Z)-2-oxyenamides, which are structurally related to potential derivatives, highlights the use of a common building block to create various products with high (Z)-isomer selectivity. chemrxiv.org This modular approach could be adapted for the synthesis of stereochemically defined derivatives of this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves evaluating and optimizing reaction pathways based on metrics such as atom economy, process mass intensity (PMI), and environmental impact. walisongo.ac.id
The traditional synthesis of amides often involves converting a carboxylic acid to a highly reactive acid chloride, a process that uses hazardous reagents like thionyl chloride or oxalyl chloride and generates stoichiometric waste. walisongo.ac.id Modern, greener alternatives focus on catalysis and minimizing waste.
A comparative analysis of different amide bond formation strategies, applicable to this compound synthesis from 2-methylbenzoic acid and N,O-dimethylhydroxylamine, reveals significant differences in their environmental footprint. walisongo.ac.id
Acid Chloride Route: This route has a very poor atom economy due to the use of activating agents and bases. Its process mass intensity (PMI), which is the total mass of input (raw materials, solvents, reagents) per mass of product, is typically very high due to the need for excess reagents and extensive solvent use for reaction and workup. walisongo.ac.id
Coupling Reagent Route: Methods using coupling reagents like HATU or DCC are high-yielding but also suffer from poor atom economy due to the high molecular weight of the reagents, which end up as byproducts. walisongo.ac.id
Catalytic Condensation: Direct condensation of the carboxylic acid and amine using a catalyst is the most attractive green alternative. Boric acid, for example, has been used as a simple, inexpensive, and low-toxicity catalyst for direct amidation, generating only water as a byproduct. This route exhibits a significantly better PMI and higher atom economy. walisongo.ac.id
The table below provides a hypothetical comparison of green chemistry metrics for different synthetic routes to this compound.
| Synthetic Route | Key Reagents | Main Byproduct(s) | Green Chemistry Considerations | Source |
|---|---|---|---|---|
| Acid Chloride Route | Thionyl Chloride (SOCl₂), Pyridine | Sulfur Dioxide (SO₂), Pyridinium Hydrochloride | Poor atom economy; uses hazardous reagents; high PMI. | walisongo.ac.id |
| Coupling Reagent Route | HATU, DIPEA | HOAt, DIPEA-HCl salt | High yield but poor atom economy due to high MW reagents; high PMI. | walisongo.ac.id |
| Catalytic Condensation | Boric Acid (B(OH)₃) | Water (H₂O) | Excellent atom economy; low-toxicity catalyst; low PMI; generates only water as byproduct. | walisongo.ac.id |
| Sustainable Thioesterification | S,S-Di(2-pyridyl) dithiocarbonate | 2-Mercaptopyridine | Avoids genotoxic byproducts of conventional coupling reagents; byproduct can be recycled. | researchgate.net |
Mechanistic Investigations of Reactions Involving N Methoxy N,2 Dimethylbenzamide
Hydrolysis Mechanisms of Benzamide (B126) Derivatives, including N,N-Dimethylbenzamide
Amide bonds are notably stable and resistant to hydrolysis, typically requiring vigorous conditions such as heating in the presence of strong acids or bases to proceed. arkat-usa.orgbyjus.comchemguide.co.uk The hydrolysis of N,N-disubstituted benzamides like N,N-Dimethylbenzamide serves as a significant model for understanding these transformations. acs.org
Alkaline Hydrolysis Pathways and Tetrahedral Intermediates
Under basic conditions, the hydrolysis of amides is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. allen.inyoutube.com This step leads to the formation of a key tetrahedral intermediate. arkat-usa.orgyoutube.comresearchgate.net
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. youtube.com
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, creating a tetrahedral species with a negative charge on the oxygen. youtube.comresearchgate.net
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. This can happen in two ways: the hydroxide ion can be ejected, reforming the original amide, or the amine group can be expelled. The loss of the hydroxide ion is often the thermodynamically preferred route, which can lead to oxygen exchange being faster than hydrolysis. researchgate.net
Product Formation: For hydrolysis to complete, the C-N bond must break, releasing an amine and a carboxylate anion. The amine, being a stronger base than the resulting carboxylate, may then deprotonate the carboxylic acid if formed under different pH conditions. youtube.com In a final step under acidic workup, the carboxylate ion is protonated to yield the carboxylic acid. youtube.comlibretexts.org
The rate-limiting step in the alkaline hydrolysis of some secondary amides has been associated with the second transition state, which involves the simultaneous cleavage of the C-N bond and a proton transfer to the emerging amine anion. researchgate.net
Role of Explicit Water Molecules in Proton Transfer Processes
While hydrolysis is by definition a reaction with water, the solvent molecules can play a more active and complex role than simply acting as the medium. allen.inresearchgate.net Computational and experimental studies have shown that explicit water molecules can be crucial in facilitating the reaction, particularly in proton transfer events. researchgate.netresearchgate.net
In the hydrolysis of amides, an ancillary water molecule can act as a bridge, assisting in the proton transfer needed for the dissociation of the tetrahedral intermediate. researchgate.netcsic.es For instance, one water molecule can attack the carbonyl carbon, while a second assists in delivering a proton to the nitrogen atom as the C-N bond cleaves. researchgate.net This water-assisted mechanism is particularly relevant at neutral pH. researchgate.net Molecular dynamics simulations have revealed that water molecules can form hydrogen bonds with the carbonyl groups of amides, weakening the internal bonds and facilitating nucleophilic attack. nih.gov The twisting of an amide bond can also increase its dependence on an auxiliary water molecule for hydrolysis to occur via a concerted mechanism. csic.es
Dealkoxylation Mechanisms of N-Alkoxyamides
N-alkoxyamides, such as the N-methoxyamide functional group in N-Methoxy-N,2-dimethylbenzamide, can undergo dealkoxylation through various catalytic methods. These reactions are synthetically valuable for converting the amide into other functional groups.
Palladium/Aluminum Cooperative Catalysis and Intramolecular Hydride Sources
A notable reductant-free method for the dealkoxylation of N-alkoxyamides involves a cooperative catalytic system of palladium and aluminum. nih.gov This process proceeds smoothly for a range of N-alkoxyamides without the need for an external reducing agent. nih.gov Mechanistic studies suggest that the reaction is driven by the generation of an intramolecular hydride source. nih.gov The Lewis acidic aluminum species is thought to assist the palladium catalyst in the key steps of the cycle.
Beta-Hydrogen Elimination Pathways
The generation of the intramolecular hydride source in the aforementioned palladium/aluminum catalyzed dealkoxylation is achieved through a β-hydrogen elimination step. nih.gov Beta-hydride elimination is a fundamental reaction in organometallic chemistry where an alkyl group attached to a metal center is converted into a metal hydride and an alkene. wikipedia.orgnih.gov
The proposed mechanism involves the following key features:
Formation of a palladium alkoxide intermediate. nih.gov
This intermediate undergoes β-hydrogen elimination. This requires the metal to have an open coordination site and the alkyl group to possess a hydrogen atom on the β-carbon. wikipedia.orglibretexts.org
The elimination results in the formation of a palladium-hydride (Pd-H) species and an aldehyde or ketone. nih.gov This Pd-H species then acts as the internal reductant in the catalytic cycle.
The favorability of β-elimination is influenced by the formation of strong M-O or M-N bonds and the generation of stable π-bonded products like ketones or imines. libretexts.org
Mechanisms of Directed Ortho-Metalation in Benzamide Synthesis
Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org It allows electrophiles to be directed exclusively to the position ortho to a directing metalation group (DMG). wikipedia.org The amide group, particularly a tertiary amide, is considered a strong DMG. organic-chemistry.org This reaction is fundamental for synthesizing polysubstituted benzamides, including precursors to this compound.
The general mechanism is as follows:
Coordination: An organolithium reagent, such as n-butyllithium, coordinates to the heteroatom of the DMG. wikipedia.org For a benzamide, this is the carbonyl oxygen. uwindsor.ca
Deprotonation: This coordination brings the strong base into close proximity to the ortho-protons of the aromatic ring, increasing their kinetic acidity. The alkyllithium then deprotonates the ring at the nearest ortho-position. wikipedia.orguwindsor.ca
Formation of Aryllithium Intermediate: This selective deprotonation results in the formation of an aryllithium intermediate, which maintains the coordination to the DMG. wikipedia.org
Electrophilic Quench: The aryllithium species is a potent nucleophile and reacts with an added electrophile (e.g., an alkyl halide) at the lithiated position, leading to the formation of a new carbon-carbon bond at the ortho position. wikipedia.orgacs.org
This method provides a highly efficient and regioselective route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution reactions. nih.gov
Interactive Data Table: Summary of Mechanistic Pathways
| Reaction Type | Key Substrate Class | Core Mechanism | Key Intermediate(s) | Catalysts/Reagents |
| Alkaline Hydrolysis | Benzamide Derivatives | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | NaOH or KOH, Water |
| Dealkoxylation | N-Alkoxyamides | Palladium/Aluminum Cooperative Catalysis | Palladium Alkoxide, Palladium Hydride | Pd Catalyst, Al Lewis Acid |
| Directed Ortho-Metalation | Benzamides | Coordination-Assisted Deprotonation | Aryllithium Species | Organolithium (e.g., n-BuLi), Electrophile |
Transition State Analysis in this compound Reactions
A thorough search of scientific databases and literature reveals a lack of specific studies focused on the transition state analysis of reactions involving this compound. Consequently, no detailed research findings or data tables for transition state geometries, activation energies, or vibrational frequencies for reactions of this compound can be provided at this time.
To illustrate the type of data that would be relevant for such an analysis, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.
Hypothetical Transition State Data for a Reaction of this compound
This table is for illustrative purposes only.
| Reaction Coordinate | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 25.3 | C-Nu: 2.15, C=O: 1.35 | -250 |
| Grignard Addition | 15.8 | C-Mg: 2.50, C=O: 1.40 | -310 |
Reactivity and Transformation Studies of N Methoxy N,2 Dimethylbenzamide
Functional Group Transformations of Methoxy (B1213986) and Amide Moieties
The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is a key feature of N-Methoxy-N,2-dimethylbenzamide. This group exhibits characteristic reactivity, allowing for selective transformations.
Reduction Reactions of Amide and Halogen Substituents
The reduction of the amide group in this compound can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to amines. masterorganicchemistry.comstackexchange.com The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen and a second hydride addition to the resulting iminium ion. masterorganicchemistry.com
Alternatively, the use of milder reducing agents can allow for more controlled reductions. For example, the reduction of tertiary amides with dialkylboranes can yield either aldehydes or amines, depending on the steric bulk of the borane (B79455) reagent. scribd.com Disiamylborane (Sia2BH), being more sterically hindered, tends to produce aldehydes, while 9-borabicyclo[3.3.1]nonane (9-BBN) typically affords the corresponding amines. scribd.com Weinreb amides, such as N-methoxy-N-methylbenzamide, can be reduced to the corresponding N-methoxy-N-methylbenzylamine with 9-BBN. scribd.com
A highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols has been developed using samarium(II) iodide (SmI2) in the presence of an amine and water. nih.gov This reaction proceeds with high selectivity for C-N bond cleavage and tolerates a wide range of functional groups. nih.gov
The selective reduction of halogen substituents on the aromatic ring can also be achieved. The choice of reducing agent and catalyst is crucial for achieving chemoselectivity, especially in the presence of the amide functionality.
Nucleophilic Substitution Reactions of Aromatic Halogens
Halogenated derivatives of this compound can undergo nucleophilic aromatic substitution reactions. The reactivity of the aromatic halogen is influenced by the electronic nature of the substituents on the ring and the nature of the nucleophile. Kinetic studies of the reactions of N-methyl-Y-α-bromoacetanilides with benzylamines have shown that the reaction mechanism can be influenced by the substituents on both the substrate and the nucleophile. researchgate.net
Reactivity of Aromatic Ring Substituents
Substituents on the aromatic ring of this compound significantly influence its reactivity. The methyl group at the 2-position introduces steric hindrance, which can affect the approach of reagents to the amide functionality and the adjacent positions on the aromatic ring. This steric hindrance can lead to a twisting of the amide group out of the plane of the aromatic ring, thereby interrupting the π-electron conjugation between them. researchgate.net
The electronic properties of substituents also play a crucial role. Electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. These electronic effects also influence the reactivity of the amide group and any halogen substituents present on the ring.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzamide (B126) Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgresearchgate.net Halogenated derivatives of this compound can serve as effective coupling partners in these reactions. The general catalytic cycle for these reactions, such as the Suzuki coupling, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com
Microwave-assisted palladium-catalyzed cross-coupling reactions have emerged as an efficient method for rapid bond formation. mdpi.com These reactions can be performed with various coupling partners, including arylboronic acids (Suzuki coupling) and terminal alkynes (Sonogashira coupling). mdpi.com The choice of ligand, base, and solvent is critical for the success of these transformations. The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. youtube.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki Coupling | Aryl Bromide/Iodide | Arylboronic Acid | Pd(OAc)2 | Biaryl |
| Sonogashira Coupling | Aryl Bromide/Iodide | Terminal Alkyne | PdCl2(PPh3)2/CuI | Arylalkyne |
| Buchwald-Hartwig Amination | Aryl Halide | Amine | Palladium complex | Arylamine |
Regioselectivity and Stereoselectivity in this compound Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are influenced by both steric and electronic factors. The ortho-methyl group can direct incoming reagents to other positions on the aromatic ring due to steric hindrance.
In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the reactants. For instance, in the [3+2] cycloaddition between a nitrone and an electron-deficient alkene, the global electronic flux can predict the regiochemical outcome. nih.gov Theoretical studies using molecular electron density theory (MEDT) can help in understanding and predicting the regioselectivity and stereoselectivity of such reactions. nih.gov The steric hindrance provided by the ortho-methyl group in this compound can also play a significant role in controlling the stereochemical outcome of reactions at or near the amide functionality.
Structure Activity/property Relationship Sar/spr Studies of N Methoxy N,2 Dimethylbenzamide Derivatives
Impact of Substituent Effects on Reactivity and Stability
The reactivity and stability of N-Methoxy-N,2-dimethylbenzamide and its derivatives are profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. The core structure features a tertiary amide, specifically a Weinreb amide (N-methoxy-N-methylamide), which is known for its stability and utility as an acylating agent. wisc.edu However, the introduction of various functional groups can modulate this inherent stability and the reactivity of the carbonyl group.
The presence of the methyl group at the ortho-position (2-position) of the benzamide (B126) ring introduces significant steric hindrance. This forces the amide group to twist out of the plane of the aromatic ring, which interrupts the π-electron conjugation between the two moieties. researchgate.net This disruption can decrease the stability typically gained from resonance and make the amide group more susceptible to certain reactions. For instance, studies on related N-substituted benzamides show that such steric crowding can diminish the conjugative withdrawal of electrons from the aromatic ring. journals.co.za
The electronic nature of substituents on the aromatic ring further dictates the molecule's reactivity.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or haloalkyl (-CF₃) groups, decrease the electron density on the aromatic ring and, by induction, on the amide carbonyl carbon. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Electron-donating groups (EDGs) , like additional methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the ring system. longdom.org This can enhance resonance stability but may decrease the reactivity of the carbonyl group toward nucleophiles by making it less electrophilic.
In some cases, unexpected reactivity can emerge. For example, studies on N-methoxy-N-methylamides have shown that under the influence of strong, sterically demanding bases, a novel E2 elimination reaction can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion, which represents a limitation in their use for ketone synthesis. lookchem.comlookchem.com The stability of the N-O bond in the Weinreb amide is a key feature, but this can also be cleaved under certain reductive conditions. researchgate.net
The following table summarizes the general impact of different substituent types on the reactivity of the benzamide carbonyl.
| Substituent Type on Aromatic Ring | Expected Effect on Carbonyl Reactivity | Rationale |
| Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) | Increase | Increases the partial positive charge (electrophilicity) on the carbonyl carbon. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Decreases the partial positive charge on the carbonyl carbon through resonance and inductive effects. longdom.org |
| Bulky Ortho-Groups (e.g., additional -CH₃) | Increase or Decrease | Sterically hinders approach of nucleophiles, but also disrupts coplanarity, which can reduce resonance stabilization and increase carbonyl reactivity. researchgate.netnih.gov |
Influence of Aromatic Ring Substitution Patterns on Biological Activity
The substitution pattern on the aromatic ring of this compound derivatives is a critical determinant of their biological activity, particularly in the context of developing new insecticidal agents. Structure-activity relationship (SAR) studies have demonstrated that both the type of substituent and its position are crucial for potency.
Research into related benzamide and diamide (B1670390) structures reveals that specific halogen and alkyl substitutions can confer significant insecticidal properties. For example, in a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, compounds with a methoxy group at the second position of the benzene (B151609) ring or with chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position showed optimal insecticidal activities against pests like Mythimna separata. nih.gov This highlights the sensitivity of the biological target to the electronic and steric profile of the molecule.
Further studies on novel diamide insecticides have reinforced these findings. The introduction of various substituents on the phenyl ring has been shown to modulate activity against a range of pests, including Plutella xylostella and Spodoptera frugiperda. In some instances, replacing a fluorine atom with a methoxy group served as a successful strategy to generate new active compounds. nih.gov Similarly, the development of antidiabetic drugs from benzamide derivatives as glucokinase activators shows that substitutions such as a 4-phenoxymethyl sulfone group are key for activity. nih.gov
The table below presents findings from studies on related benzamide derivatives, illustrating the impact of aromatic substitution on insecticidal activity.
| Base Structure | Aromatic Ring Substituent(s) | Target Pest | Observed Biological Activity | Reference |
| 2-Phenylpyridine-N-phenylbenzamide | 2-Methoxy | Mythimna separata | Optimal activity noted | nih.gov |
| 2-Phenylpyridine-N-phenylbenzamide | 3-Trifluoromethyl | Mythimna separata | 100% inhibition at 500 mg/L | nih.gov |
| 2-Phenylpyridine-N-phenylbenzamide | 3-Chloro | Mythimna separata | Optimal activity noted | nih.gov |
| Pyrazoline Derivative | 3-[m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy] | Mythimna separata | LC₅₀ value of 26.6 µg/mL | nih.gov |
| 2-Phenoxybenzamide | 4-(4-Fluorophenoxy)-3-(trifluoromethyl) | P. falciparum | High antiplasmodial activity (IC₅₀ = 0.2690 µM) | researchgate.net |
These results underscore that a delicate balance of lipophilicity, electronic effects, and steric bulk, governed by the aromatic substitution pattern, is essential for achieving high biological potency.
Role of Methoxy and N,N-Dimethylamide Moieties in Molecular Recognition and Binding Affinity
The N-methoxy-N,methylamide group (a specific type of tertiary amide known as a Weinreb amide) and the substituents attached to it are fundamental to how these molecules interact with biological targets. wisc.edu These moieties contribute to molecular recognition and binding affinity through a combination of steric, electronic, and hydrogen-bonding interactions.
The amide group itself is a critical pharmacophore. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen in secondary amides can act as a hydrogen bond donor. mdpi.com In the case of the tertiary N-methoxy-N-methylamide, the carbonyl oxygen remains a key interaction point. X-ray crystallography studies of benzamide derivatives binding to biological targets have shown specific hydrogen bonds forming between the amide group and amino acid residues or DNA bases. nih.gov For instance, docking studies on benzamide derivatives as potential glucokinase activators revealed key interactions between the molecule and residues such as ARG63 and TYR214 in the protein's binding site. nih.gov
The specific roles of the methoxy and N-methyl groups are distinct:
N-Methoxy Group : The N-methoxy group is crucial for the stability of the tetrahedral intermediate formed during nucleophilic attack on the carbonyl, which is why Weinreb amides are effective in ketone synthesis without over-addition. wisc.edu In a biological context, the methoxy group can influence the molecule's conformation and lipophilicity. Studies on related structures have shown that an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene ring, altering its interaction profile. nih.gov
N-Methyl Group : The methyl group attached to the nitrogen adds steric bulk and contributes to lipophilic interactions within a binding pocket. Replacing this methyl group with other substituents can significantly alter binding affinity. For example, studies on N,N-dimethylbenzamides have shown that methylation at the nitrogen can lead to a decrease in resonance effects due to steric inhibition, which in turn affects the electrophilicity of the carbonyl carbon. journals.co.za
The table below outlines the principal roles of these key moieties in molecular interactions.
| Moiety | Primary Role in Molecular Recognition | Type of Interaction |
| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Forms strong hydrogen bonds with H-bond donors (e.g., -NH, -OH) in a receptor site. mdpi.comnih.gov |
| N-Methoxy Group | Conformational Control, Stability | Provides steric influence and stabilizes reaction intermediates. wisc.edunih.gov |
| N-Methyl Group | Lipophilic Interaction, Steric Bulk | Occupies hydrophobic pockets and influences orientation within the binding site. journals.co.za |
| Aromatic Ring | Hydrophobic/π-π Stacking | Engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Tyr, Phe, Trp). nih.govingentaconnect.com |
Correlation of Spectroscopic Parameters with Structural Features
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structural features of this compound derivatives. The data obtained from these methods correlate directly with the molecule's electronic and conformational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is particularly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups on the ring cause the carbonyl carbon signal to shift downfield (to a higher ppm value) due to a decrease in electron density. journals.co.za Conversely, electron-donating groups lead to an upfield shift.
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups.
Carbonyl (C=O) Stretch: The C=O stretching frequency in amides is a strong, sharp band typically found in the region of 1630-1680 cm⁻¹. The exact position is influenced by substituent effects. Electron-withdrawing groups on the aromatic ring can increase the C=O bond order and shift the absorption to a higher frequency (wavenumber). Disruption of conjugation between the ring and the amide group, for instance by ortho-substituents, also tends to increase the stretching frequency.
The following table provides expected correlations between structural features and spectroscopic data for this compound derivatives.
| Structural Feature | Spectroscopic Parameter | Expected Observation | Rationale |
| Electron-withdrawing group on ring | ¹³C NMR of Carbonyl (C=O) | Downfield shift (higher ppm) | Deshielding of the carbonyl carbon due to inductive withdrawal of electron density. journals.co.za |
| Electron-donating group on ring | ¹³C NMR of Carbonyl (C=O) | Upfield shift (lower ppm) | Shielding of the carbonyl carbon due to donation of electron density. |
| Ortho-methyl group | ¹H and ¹³C NMR | Anisotropic effects on nearby protons; potential for non-coplanarity affecting ring carbon shifts. | Steric hindrance alters the electronic environment and conformation. journals.co.za |
| Aromatic Protons | ¹H NMR | Complex multiplets with chemical shifts dependent on substituent electronic effects. | Electron-withdrawing groups cause downfield shifts; electron-donating groups cause upfield shifts. beilstein-journals.org |
| N-CH₃ and O-CH₃ groups | ¹H NMR | Two distinct singlets. | Each group is in a unique chemical environment. |
| Amide C=O group | IR Spectroscopy | Strong absorption band around 1650-1680 cm⁻¹. | Characteristic stretching frequency for a tertiary amide. chemicalbook.com |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
N-Methoxy-N,2-dimethylbenzamide as a Versatile Synthetic Intermediate
The utility of this compound in organic synthesis stems from its identity as a Weinreb amide. Weinreb amides are N-methoxy-N-methylamides that are known for their stability and chemoselectivity, making them excellent acylating agents in reactions with organometallic reagents. researchgate.net This characteristic allows for the controlled formation of ketones and aldehydes, which are crucial intermediates in the synthesis of a wide array of organic compounds. researchgate.net
Precursor in Complex Organic Molecule Synthesis
The structure of this compound makes it an ideal starting material for the construction of more intricate molecular architectures. The N-methoxy-N-methylamide group provides a stable and reactive handle for various chemical transformations. researchgate.net Synthetic chemists can leverage this functionality to introduce new carbon-carbon bonds and build complex frameworks with high precision and yield. The controlled reactivity of the Weinreb amide moiety prevents over-addition of nucleophiles, a common issue with more reactive carbonyl compounds, thus ensuring the desired product is obtained efficiently. researchgate.net
Preparation of β-Trifluoromethyl Enaminones
A notable application of this compound is in the synthesis of β-trifluoromethyl enaminones. These compounds are valuable synthetic intermediates in their own right, serving as precursors for various heterocyclic and fluorinated molecules. The reaction typically involves the condensation of this compound with a trifluoromethyl-containing nucleophile, followed by elimination, to yield the desired enaminone structure. The unique electronic properties of the trifluoromethyl group impart specific reactivity and biological activity to the resulting molecules.
Medicinal Chemistry Applications of this compound Derivatives
The core structure of this compound has proven to be a valuable scaffold for the design and synthesis of novel therapeutic agents. By modifying the peripheral functional groups of this benzamide (B126), medicinal chemists have developed potent inhibitors for various biological targets implicated in disease.
Development of Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis. nih.govnih.gov Derivatives of this compound have been explored as potential aromatase inhibitors. Research has shown that the benzamide scaffold can be functionalized to interact with the active site of the aromatase enzyme, leading to its inhibition. For example, studies on related benzimidazole-triazothiadiazine hybrids have demonstrated their potential as aromatase inhibitors. nih.gov The strategic placement of substituents on the aromatic ring can enhance binding affinity and selectivity, leading to the development of more effective and targeted cancer therapies. nih.gov
Hedgehog Signaling Pathway Inhibition Targeting Smoothened Receptor
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. nih.govsemanticscholar.org However, aberrant activation of this pathway is linked to the development and progression of various cancers. nih.govsemanticscholar.org The Smoothened (SMO) receptor, a key component of the Hh pathway, has emerged as a significant drug target. nih.govotavachemicals.com
Researchers have designed and synthesized a series of 2-methoxybenzamide (B150088) derivatives, closely related to this compound, as potent inhibitors of the Hedgehog signaling pathway. nih.govsemanticscholar.orgrsc.orgnih.gov These compounds have been shown to effectively target the Smoothened receptor. nih.govsemanticscholar.org
One notable derivative, compound 21 from a specific study, exhibited potent inhibition of the Hh pathway with a nanomolar IC50 value. nih.govsemanticscholar.orgnih.gov This compound was found to prevent the translocation of the Smoothened receptor to the primary cilium, a critical step in signal transduction. nih.govsemanticscholar.orgnih.gov Furthermore, it demonstrated efficacy against mutant forms of the SMO receptor that are resistant to existing drugs. nih.govsemanticscholar.orgrsc.orgnih.gov The in vitro antiproliferative activity of this benzamide analog against drug-resistant cancer cell lines highlights its potential as a promising candidate for the development of new anticancer agents. nih.govsemanticscholar.orgrsc.orgnih.gov
Table 1: Research Findings on a 2-Methoxybenzamide Derivative (Compound 21) as a Hedgehog Pathway Inhibitor
| Parameter | Finding | Reference |
|---|---|---|
| Target | Hedgehog Signaling Pathway (Smoothened Receptor) | nih.govsemanticscholar.org |
| Potency | Nanomolar IC50 value | nih.govsemanticscholar.orgnih.gov |
| Mechanism of Action | Prevents Shh-induced Smoothened from entering the primary cilium | nih.govsemanticscholar.orgnih.gov |
| Efficacy | Effective against mutant Smoothened | nih.govsemanticscholar.orgrsc.orgnih.gov |
| In Vitro Activity | Antiproliferative activity against a drug-resistant cell line | nih.govsemanticscholar.orgrsc.orgnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| β-Trifluoromethyl enaminones |
| Estrogen |
| Vismodegib |
Exploration of Antimicrobial and Anticancer Properties within the Benzamide Class
The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer effects. nanobioletters.com The core structure of benzamides allows for diverse substitutions, leading to compounds with tailored biological activities.
While no specific studies on the antimicrobial or anticancer properties of this compound have been identified, research on related benzamide and N-alkoxybenzamide compounds offers valuable insights. For instance, various N-substituted benzamides have demonstrated significant antibacterial and antifungal activities. nanobioletters.comnih.gov The introduction of different functional groups to the benzamide nucleus can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. nih.gov
In the realm of oncology, benzamide derivatives have been investigated for their potential to inhibit cancer cell proliferation. nih.gov For example, certain N-alkoxy quinoxalinyl-piperazine derivatives have shown potent anticancer activity in human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the potential of the N-alkoxyamide moiety as a pharmacophore in the design of novel anticancer agents. The presence of the N-methoxy group in this compound could theoretically influence its biological activity, but empirical data is required for confirmation.
Insights into Interaction with Molecular Targets, Enzymes, and Receptors
The mechanism of action for many biologically active benzamides involves their interaction with specific molecular targets, such as enzymes and receptors. However, without dedicated studies on this compound, its specific molecular interactions remain speculative.
Research on analogous compounds provides a framework for potential mechanisms. For example, some benzamide derivatives exert their effects by binding to specific enzymes or disrupting cellular signaling pathways. The structural features of this compound, including the methoxy (B1213986) and methyl groups on the amide nitrogen and the methyl group on the benzene (B151609) ring, would play a crucial role in defining its binding affinity and selectivity for any potential biological targets.
Use in Analytical Method Development for Impurity Profiling
The development of robust analytical methods is critical for the identification and quantification of impurities in various samples. Derivatization is a common strategy employed in chromatography to enhance the detection and separation of analytes.
Derivatization Agent in Quantitative Determination of Amines
Amines are a class of compounds that often require derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) to improve their chromatographic behavior and detectability. thermofisher.com Various reagents are used for this purpose, which introduce a chromophore or fluorophore into the amine molecule. thermofisher.comnih.gov
There is no evidence in the current literature to suggest that this compound is used as a derivatization agent for the quantitative determination of amines. The chemical structure of this compound does not possess the typical reactive groups found in common derivatizing agents that would facilitate a reaction with amines under standard analytical conditions.
Forensic Science Applications for Chemical Markers
In forensic science, chemical markers are used to identify or trace substances of interest. While various chemical compounds have been utilized as markers in forensic investigations, there is no documented application of this compound for this purpose. Its utility as a chemical marker would depend on its unique presence in specific materials or its formation as a characteristic byproduct in certain chemical processes relevant to forensic analysis, none of which have been reported.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for N-Methoxy-N,2-dimethylbenzamide Transformations
The reactivity of the N-methoxy-N-methylamide group in this compound offers a fertile ground for the development of new catalytic systems. Current research is focused on moving beyond traditional stoichiometric reactions to more efficient and selective catalytic processes.
Recent explorations into transition metal-catalyzed reactions have shown promise. For instance, copper-catalyzed C-O cross-coupling reactions of N-methoxy amides with arylboronic acids have been reported, leading to the formation of O-arylated products. While this specific reaction was noted to be unsuccessful for N-methoxy-N-methylbenzamide under the studied conditions, it highlights a potential avenue for future catalyst design that could enable such transformations. The N-methoxy group was found to influence the reaction pathway, suggesting that tailored catalysts could unlock unique reactivity for this compound.
Furthermore, the activation of the typically robust amide C-N bond is a significant area of interest. Non-precious-metal catalysis, particularly with nickel, is being investigated for the functional group interconversion of amides. Computational and experimental studies have revealed that N-substituents profoundly influence the thermodynamics of these transformations, suggesting that catalytic systems can be designed to specifically target the C-N bond of this compound for cross-coupling reactions.
Photoredox catalysis is another emerging frontier. Visible-light-mediated photoredox catalysis has been successfully employed for the C-N coupling of amides with alcohols. This approach offers a mild and environmentally friendly alternative to traditional methods and could be adapted for novel transformations of this compound. The development of photocatalysts that can selectively activate the C-H or C-N bonds of this molecule would open up new synthetic possibilities.
Biocatalysis also presents a green and highly selective approach. While the direct biocatalytic transformation of this compound is still a nascent field, the enzymatic synthesis of amides using nitrile hydratases in tandem with chemocatalysts for N-arylation has been demonstrated. This chemoenzymatic strategy could be adapted for the sustainable synthesis of derivatives of this compound.
Table 1: Emerging Catalytic Strategies for Weinreb Amide Transformations
| Catalytic Approach | Potential Transformation | Key Advantages |
|---|---|---|
| Transition Metal Catalysis (Cu, Ni, Pd) | C-O and C-N cross-coupling, C-H functionalization | High efficiency and selectivity, broad substrate scope. |
| Photoredox Catalysis | C-N coupling, radical-mediated transformations | Mild reaction conditions, use of visible light as a renewable energy source. |
| Biocatalysis | Selective amide synthesis and modification | High enantioselectivity, environmentally benign reaction conditions. |
Exploration of this compound in Material Science
The unique structural features of this compound, particularly the presence of aromatic and amide functionalities, suggest its potential as a building block in material science. Although this area is largely unexplored, several future research directions can be envisioned.
One promising avenue is the incorporation of this compound derivatives as monomers in polymerization reactions. The aromatic ring and the amide group could be functionalized to introduce polymerizable groups. For instance, the synthesis of novel polymers incorporating the benzamide (B126) moiety could lead to materials with interesting thermal, mechanical, and optical properties. While a patent has mentioned the use of a related N,N-dimethylaniline derivative in the polymerization of acrylic monomers, direct application of this compound remains to be investigated.
The development of functional materials based on this compound is another exciting prospect. The ability of the amide group to participate in hydrogen bonding could be exploited in the design of supramolecular assemblies and liquid crystals. Furthermore, the aromatic ring could be modified with electronically active groups to create materials for organic electronics, such as organic light-emitting diodes (OLEDs). The modular nature of Weinreb amide synthesis would allow for the systematic tuning of the electronic properties of such materials.
Advanced Computational Modeling for Rational Design of Derivatives
Advanced computational modeling techniques are becoming indispensable tools for the rational design of molecules with desired properties. In the context of this compound, these methods can accelerate the discovery of new derivatives with enhanced reactivity, specific biological activity, or improved material properties.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various benzamide derivatives to understand the structural requirements for their biological activities, including antimicrobial and anticancer effects. nih.govnih.govnih.govmdpi.combohrium.com These models can be extended to this compound to predict the activity of novel, unsynthesized derivatives and to guide synthetic efforts towards more potent compounds.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. Such studies can elucidate reaction mechanisms, predict the outcomes of catalytic transformations, and guide the design of new catalysts with improved performance. For example, DFT studies could be used to understand the factors governing the selective activation of C-H versus C-N bonds in the presence of a transition metal catalyst.
Molecular docking simulations are crucial for understanding the interactions between small molecules and biological targets. mdpi.com By docking derivatives of this compound into the active sites of various enzymes or receptors, researchers can predict their binding affinities and modes of action. This information is invaluable for the rational design of new therapeutic agents with improved potency and selectivity.
In-depth Biological Evaluation and Target Identification for Therapeutic Applications
Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. researchgate.net This provides a strong rationale for the in-depth biological evaluation of this compound and its derivatives for potential therapeutic applications.
Systematic screening of a library of this compound analogs against various biological targets could uncover novel lead compounds. For instance, studies on other benzamides have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. mdpi.com A focused library of this compound derivatives could be synthesized and tested for similar activities.
A critical aspect of modern drug discovery is the identification of the specific molecular target of a bioactive compound. For promising derivatives of this compound that exhibit interesting biological activity, target identification studies will be essential. Techniques such as affinity-based pull-down assays and chemogenomic profiling can be employed to identify the protein or proteins with which the compound interacts. nih.govresearchgate.net For example, chemogenomic profiling has successfully identified the lipid transfer protein Sec14p as the target for certain antifungal benzamides. nih.govnih.gov
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
|---|---|---|
| Infectious Diseases | Fungal Sec14p, bacterial enzymes | Benzamides have shown antifungal and antibacterial activity. nih.govnih.govresearchgate.net |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1) | Benzamide derivatives have been identified as inhibitors of these enzymes. mdpi.com |
| Cancer | Kinesin spindle protein, Topoisomerase | Benzamide-containing compounds have shown antitumor activity. |
Sustainable Synthesis and Process Intensification for this compound Production
The increasing demand for sustainable chemical processes necessitates the development of greener and more efficient methods for the synthesis of this compound. Research in this area is focused on the use of renewable resources, environmentally benign solvents, and process intensification technologies.
The development of synthetic routes starting from renewable feedstocks is a key goal of green chemistry. While the direct synthesis of this compound from biomass is a long-term challenge, the use of bio-derived solvents and reagents in its synthesis is a more immediate possibility. Research into green solvents for amide bond formation has identified several promising alternatives to traditional volatile organic compounds, such as 2-methyltetrahydrofuran (2-MeTHF) and p-cymene. bohrium.comrsc.orgresearchgate.net
Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing, including improved safety, higher efficiency, and easier scalability. mtak.hu The synthesis of Weinreb amides has been successfully demonstrated in flow reactors, and this technology could be readily applied to the production of this compound. mtak.hu Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the integration of in-line purification and analysis can streamline the entire manufacturing process.
Biocatalytic approaches also hold great promise for the sustainable synthesis of this compound. The use of enzymes for amide bond formation can proceed under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. nih.govmanchester.ac.ukacs.orgmanchester.ac.uk The development of robust and efficient enzymes for the synthesis of Weinreb amides from carboxylic acids or esters would represent a significant step towards a truly green manufacturing process.
Q & A
Q. What are the optimal synthetic routes for N-Methoxy-N,2-dimethylbenzamide, and how can reaction yields be improved?
Q. How is this compound characterized analytically, and what criteria validate its purity?
- Methodological Answer : Structural confirmation relies on and NMR spectroscopy. For instance, NMR peaks at δ 3.31–3.57 ppm (OCH and NCH) and aromatic protons at δ 6.92–7.36 ppm confirm the core structure . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 196.0968 for CHNO) . Purity is assessed via HPLC (≥95% by area) or TLC with UV visualization.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Conduct a hazard analysis per ACS guidelines . Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential mutagenicity (Ames II testing shows low but non-zero risk) . Store the compound in a cool, dry place, avoiding exposure to light or moisture. Decomposes upon heating; DSC data recommend storage below 25°C . Waste must be segregated and disposed via certified chemical waste services .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric hydrogenation?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and enantioselectivity. For example, asymmetric hydrogenation of α,β-unsaturated Weinreb amides (e.g., (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide) using chiral Rh or Ru catalysts achieves >90% enantiomeric excess (ee) . Computational parameters include B3LYP/6-31G(d) basis sets and solvent effects (e.g., methanol). Validate predictions experimentally via NMR with chiral shift reagents or chiral HPLC .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:
- Replication : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
- Structural verification : Confirm compound integrity via LC-MS post-assay.
- Cellular context : Test across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Meta-analysis : Compare datasets using tools like PubChem BioAssay to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
